REACTION_CXSMILES
|
[S:1](Cl)(Cl)(=[O:3])=[O:2].[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][NH:14][CH2:15][CH2:16][CH2:17][NH2:18])=[CH:8][CH:7]=1.C(N(CC)CC)C>ClCCl>[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][N:14]2[CH2:15][CH2:16][CH2:17][NH:18][S:1]2(=[O:3])=[O:2])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCNCCCN
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
sodium carbonate solution (50 cm3) was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with methylene chloride (2×50 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica ("Merck 60. 9385")
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
CUSTOM
|
Details
|
ethyl acetate, 1:19, to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCN1S(NCCC1)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |